molecular formula C16H12N2O3 B2724581 2-Methyl-8-(4-nitrophenoxy)quinoline CAS No. 1020252-26-9

2-Methyl-8-(4-nitrophenoxy)quinoline

Cat. No.: B2724581
CAS No.: 1020252-26-9
M. Wt: 280.283
InChI Key: BZOKOCPOGVJHAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular weight of “2-Methyl-8-(4-nitrophenoxy)quinoline” is 280.28. Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various methods. For example, the Pfitzinger reaction involves isatin reacting with an α-methylene carbonyl compound in the presence of a base in ethanol .

Scientific Research Applications

Synthesis and Structural Studies

2-Methyl-8-(4-nitrophenoxy)quinoline and its derivatives have been explored in various scientific research areas due to their unique structural and chemical properties. The design and synthesis of aromatic δ-peptides using quinoline-derived oligoamides highlight the utility of these compounds in creating stable helical structures. The process involved synthesizing oligomers that adopt a bent conformation stabilized by intramolecular hydrogen bonds, demonstrating the compound's potential in designing novel biomolecules (Jiang et al., 2003).

Corrosion Inhibition

Quinoline derivatives, including those related to this compound, have been studied for their applications as corrosion inhibitors, particularly in zinc–manganese batteries. Their high electron density around the functional groups allows for effective adsorption on metal surfaces, providing protective barriers against corrosion. This property makes them valuable for extending the lifespan of batteries and other metal-based technologies (Zhang et al., 2001).

Photophysical Properties and Fluorescent Probes

The exploration of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores demonstrates the photophysical applications of these compounds. Synthesized quinoline derivatives exhibited unique emissions and large Stokes shifts, indicating their potential as fluorescent probes for various scientific and technological applications. Such compounds could be used in bioimaging and as sensors for detecting specific ions or molecules in complex environments (Padalkar & Sekar, 2014).

Biological and Antifungal Activities

Quinoline derivatives have also been examined for their biological activities, including antifungal and antimicrobial effects. Studies on 1,2,3-thiadiazole derivatives of quinoline revealed promising antifungal activities and the potential to induce systemic acquired resistance in plants against pathogens. This aspect underscores the broader application of quinoline derivatives in agriculture and disease management, highlighting their role in developing new fungicides and antimicrobial agents (Wang et al., 2011).

Future Directions

Quinoline and its derivatives have gained considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a vital role in drug discovery and medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Properties

IUPAC Name

2-methyl-8-(4-nitrophenoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-11-5-6-12-3-2-4-15(16(12)17-11)21-14-9-7-13(8-10-14)18(19)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOKOCPOGVJHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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